Cas no 205171-06-8 (N6-Cyclopentyl-2'-C-methyl-adenosine)

205171-06-8 structure
Nombre del producto:N6-Cyclopentyl-2'-C-methyl-adenosine
Número CAS:205171-06-8
MF:C16H23N5O4
Megavatios:349.384923219681
MDL:MFCD13194881
CID:66705
PubChem ID:9946338
N6-Cyclopentyl-2'-C-methyl-adenosine Propiedades químicas y físicas
Nombre e identificación
-
- N-Cyclopentyl-2'-C-methyl-adenosine
- (2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
- (2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- 2'-C-methyl-N6-cyclopentyladenosine
- Adenosine,N-cyclopentyl-2'-C-methyl
- Adenosine, N-cyclopentyl-2'-C-methyl-
- N-Cyclopentyl-2'-methyladenosine
- BDBM50224775
- Adenosine,N-cyclopentyl-2'-C-methyl-
- AK158538
- AX8292295
- 171C068
- 9-(2'-C-methyl-beta-D-ribofuranosyl)-6-(cyclopentylamino)purine
- (2R,3R,4R,5R)-2-(6-(cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)
- (2R, 3R, 4R, 5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3, 4-diol
- BS-50103
- CHEMBL400189
- DTXSID90433207
- (2R,3R,4R,5R)-2-[6-(cyclopentylamino)-9H-purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- BVOLJUDYJILMMW-QTDMDRALSA-N
- SCHEMBL6382804
- 205171-06-8
- AC-32332
- E78015
- (2R,3R,4R,5R)-2-(6-(cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyl-tetrahydrofuran-3,4-diol
- A879584
- N6-Cyclopentyl-2'-C-methyl-adenosine
-
- MDL: MFCD13194881
- Renchi: 1S/C16H23N5O4/c1-16(24)12(23)10(6-22)25-15(16)21-8-19-11-13(17-7-18-14(11)21)20-9-4-2-3-5-9/h7-10,12,15,22-24H,2-6H2,1H3,(H,17,18,20)/t10-,12-,15-,16-/m1/s1
- Clave inchi: BVOLJUDYJILMMW-QTDMDRALSA-N
- Sonrisas: O1[C@]([H])(C([H])([H])O[H])[C@]([H])([C@](C([H])([H])[H])([C@]1([H])N1C([H])=NC2=C(N=C([H])N=C12)N([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])O[H])O[H]
Atributos calculados
- Calidad precisa: 349.17500
- Masa isotópica única: 349.17500423g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 25
- Cuenta de enlace giratorio: 4
- Complejidad: 479
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.3
- Superficie del Polo topológico: 126
Propiedades experimentales
- Denso: 1.67
- Punto de ebullición: 657.1°C at 760 mmHg
- PSA: 125.55000
- Logp: 0.25540
N6-Cyclopentyl-2'-C-methyl-adenosine Información de Seguridad
- Instrucciones de peligro: H302-H315-H319-H335
N6-Cyclopentyl-2'-C-methyl-adenosine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | N211135-50mg |
N6-Cyclopentyl-2'-C-methyl-adenosine |
205171-06-8 | 50mg |
$ 245.00 | 2022-06-03 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N928288-1g |
N6-Cyclopentyl-2'-C-methyl-adenosine |
205171-06-8 | 95% | 1g |
¥5,515.20 | 2022-09-28 | |
TRC | N211135-25mg |
N6-Cyclopentyl-2'-C-methyl-adenosine |
205171-06-8 | 25mg |
$ 150.00 | 2022-06-03 | ||
A2B Chem LLC | AB05967-250mg |
Adenosine, N-cyclopentyl-2'-C-methyl- |
205171-06-8 | 95+% | 250mg |
$299.00 | 2024-04-20 | |
A2B Chem LLC | AB05967-50mg |
Adenosine, N-cyclopentyl-2'-C-methyl- |
205171-06-8 | 95+% | 50mg |
$103.00 | 2024-04-20 | |
Key Organics Ltd | BS-50103-50mg |
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol |
205171-06-8 | >95% | 50mg |
£207.99 | 2025-02-08 | |
Key Organics Ltd | BS-50103-0.25g |
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol |
205171-06-8 | >95% | 0.25g |
£507.00 | 2025-02-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N928288-250mg |
N6-Cyclopentyl-2'-C-methyl-adenosine |
205171-06-8 | 95% | 250mg |
¥2,387.70 | 2022-09-28 | |
Ambeed | A320523-50mg |
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol |
205171-06-8 | 95+% | 50mg |
$75.0 | 2025-03-04 | |
Ambeed | A320523-100mg |
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol |
205171-06-8 | 95+% | 100mg |
$125.0 | 2025-03-04 |
N6-Cyclopentyl-2'-C-methyl-adenosine Literatura relevante
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
205171-06-8 (N6-Cyclopentyl-2'-C-methyl-adenosine) Productos relacionados
- 7689-03-4(Camptothecin)
- 36396-99-3(N6-Cyclohexyladenosine)
- 22663-55-4(Dihydrozeatin Riboside (>90%))
- 17659-78-8(N-(3-Methylbutyl)adenosine)
- 2415256-20-9(INDEX NAME NOT YET ASSIGNED)
- 400074-87-5(Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate)
- 202826-52-6(3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazolin]-4'-one)
- 2193051-99-7(methyl (2S,3aS,6aS)-octahydrocyclopentabpyrrole-2-carboxylate hydrochloride)
- 3999-05-1(2-chloroimidazo1,2-apyridine)
- 2228498-97-1(1-(3,4-dihydro-2H-1-benzopyran-3-yl)-4,4-difluorocyclohexylmethanamine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:205171-06-8)N6-Cyclopentyl-2'-C-methyl-adenosine

Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):191.0/336.0/776.0